AZ-Dyrk1B-33 -

AZ-Dyrk1B-33

Catalog Number: EVT-260531
CAS Number:
Molecular Formula: C19H16N4
Molecular Weight: 300.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZ-Dyrk1B-33 is a potent and selective ATP-competitive Dyrk1B kinase inhibitor.
Overview

AZ-Dyrk1B-33 is a small molecule inhibitor specifically targeting the dual-specificity tyrosine phosphorylation-regulated kinase 1B (DYRK1B). This compound has garnered attention for its potential therapeutic applications, particularly in modulating immune responses and treating inflammatory conditions. AZ-Dyrk1B-33 is classified as an ATP-competitive inhibitor, demonstrating potent inhibitory activity against DYRK1B with an IC50 value of approximately 7 nanomolar .

Source and Classification

AZ-Dyrk1B-33 is derived from a series of chemical modifications aimed at enhancing the selectivity and potency of DYRK1B inhibitors. It belongs to the broader category of kinase inhibitors, which are critical in regulating various cellular processes through phosphorylation. The compound is characterized by its unique molecular structure, specifically a pyrrolo[2,3-c]pyridine core, which is essential for its biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZ-Dyrk1B-33 involves several key steps:

  1. Formation of the Pyrrolo[2,3-c]pyridine Core: This is achieved through cyclization reactions that construct the foundational structure of the compound.
  2. Substitution Reactions: Various substituents are introduced to enhance specificity and potency. This step is crucial for optimizing the compound's interaction with DYRK1B.
  3. Purification: The final product undergoes purification using high-performance liquid chromatography (HPLC) to ensure a purity level of at least 98%.

In industrial settings, the synthesis follows similar routes but is scaled up for bulk production, maintaining rigorous quality control measures to ensure consistency and efficacy .

Molecular Structure Analysis

Structure and Data

AZ-Dyrk1B-33 features a complex molecular structure characterized by:

  • A pyrrolo[2,3-c]pyridine core, which is essential for its binding affinity to DYRK1B.
  • Specific functional groups that facilitate interactions with the kinase's active site.

The detailed molecular formula and structural data have been documented in chemical databases, highlighting its unique properties that differentiate it from other inhibitors in the DYRK family .

Chemical Reactions Analysis

Reactions and Technical Details

AZ-Dyrk1B-33 primarily participates in substitution reactions due to reactive sites on its core structure:

  • Nucleophilic Substitution: Involves introducing nucleophiles such as amines or thiols to replace existing substituents.
  • Electrophilic Substitution: Involves adding electrophiles like halogens or alkylating agents.

These reactions are typically conducted under controlled conditions to optimize yield and specificity. The major products formed can be utilized for further studies on structure-activity relationships, enhancing the understanding of the compound's efficacy .

Mechanism of Action

Process and Data

The mechanism of action for AZ-Dyrk1B-33 involves:

  • Inhibition of DYRK1B Kinase Activity: By binding to the ATP-binding site of DYRK1B, AZ-Dyrk1B-33 prevents substrate phosphorylation, effectively modulating downstream signaling pathways.
  • Impact on Immune Responses: Research indicates that inhibition leads to reduced differentiation of Th1 and Th17 cells while promoting regulatory T cell differentiation. This dual effect suggests potential applications in treating autoimmune diseases and inflammatory conditions .

Data from in vitro studies demonstrate significant alterations in gene expression profiles associated with T cell differentiation upon treatment with AZ-Dyrk1B-33, underscoring its therapeutic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZ-Dyrk1B-33 exhibits distinct physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO), facilitating its use in laboratory settings.
  • Stability: The compound remains stable under standard laboratory conditions but may require specific storage conditions to maintain potency over time.

These properties are crucial for its application in both research and therapeutic contexts, ensuring reliable performance during experiments and clinical evaluations .

Applications

Scientific Uses

AZ-Dyrk1B-33 has several promising applications in scientific research:

  • Therapeutic Development: Its ability to modulate immune responses positions it as a candidate for developing treatments for autoimmune diseases such as allergic contact dermatitis.
  • Cancer Research: As a selective inhibitor of DYRK1B, it may also play a role in cancer therapies by targeting specific signaling pathways involved in tumor growth and metastasis.
  • Neuroscience Studies: Given its influence on neuronal progenitor differentiation, AZ-Dyrk1B-33 could be explored for its effects on neurodevelopmental disorders .
Structural and Biochemical Characterization of AZ-Dyrk1B-33

Chemical Identity and Physicochemical Properties

Molecular Structure: Pyrrolo-Pyridine Derivatives and Functional Moieties

AZ-Dyrk1B-33 (chemical name: 3-(2-Methyl-4-pyrimidinyl)-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine) belongs to the pyrrolo-pyridine class of heterocyclic compounds. Its core structure consists of a fused pyrrolo[2,3-c]pyridine scaffold substituted with a benzyl group at the N1 position and a 2-methylpyrimidin-4-yl moiety at the C3 position. The molecular formula is C₁₉H₁₆N₄, with a calculated exact mass of 300.36 g/mol [1] [6]. Key functional elements include:

  • Methylpyrimidine Group: Enhances kinase binding affinity through hydrophobic interactions.
  • Benzyl Substituent: Occupies a hydrophobic pocket in the DYRK1B ATP-binding site.
  • Pyrrolo-Pyridine Core: Provides rigidity and facilitates hydrogen bonding with kinase hinge residues [2] [6].

Physicochemical Parameters: Solubility, Molecular Weight, and Stability

AZ-Dyrk1B-33 exhibits moderate solubility in organic solvents but limited aqueous solubility. Key parameters include:

  • Molecular Weight: 300.36 g/mol [1] [5].
  • Solubility:
  • Soluble in DMSO (up to 125 mg/mL or 416 mM) [1] [6].
  • Soluble in 1eq. HCl (100 mM) [2] [4].
  • Stability: Stable as a solid for ≥2 years at 4°C and ≥3 years at -20°C. In DMSO, stock solutions retain activity for 6 months at -80°C [1] [3].

Table 1: Physicochemical Properties of AZ-Dyrk1B-33

PropertyValueConditions
Molecular FormulaC₁₉H₁₆N₄-
Molecular Weight300.36 g/mol-
Solubility in DMSO125 mg/mL (416 mM)25°C
Solubility in Aqueous BuffersLow (requires solubilizing agents)pH 7.4
Storage Stability (Solid)≥3 years at -20°CDesiccated

Synthesis and Optimization Pathways

Key Synthetic Routes for Azaindole-Quinoline-Based Inhibitors

While explicit synthetic protocols for AZ-Dyrk1B-33 are proprietary, its structure suggests convergent synthesis via:

  • Pyrrolo-Pyridine Core Formation: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated pyrrolo-pyridine and 2-methyl-4-pyrimidinyl boronic acid.
  • N-Alkylation: Benzylation at the pyrrole nitrogen using benzyl bromide under basic conditions [2] [6].Purification typically involves silica chromatography or recrystallization, yielding ≥98% purity (HPLC) [2] [5].

Structural Modifications for Enhanced Selectivity and Potency

AZ-Dyrk1B-33 emerged from systematic optimization of early DYRK1B inhibitors (e.g., AZ191). Critical modifications include:

  • Pyrimidine Methyl Group: Reduces off-target activity by eliminating promiscuous hydrogen bonding.
  • Benzyl Orientation: Optimizes steric complementarity with DYRK1B’s hydrophobic region, improving IC₅₀ from 33 nM (AZ191) to 7 nM [2] [4] [6].These changes conferred >100-fold selectivity over DYRK1A and eliminated inhibition of 124 non-target kinases at 1 µM [4] [6].

Pharmacological Profile

ATP-Competitive Inhibition Kinetics (IC₅₀ = 7 nM)

AZ-Dyrk1B-33 is a reversible ATP-competitive inhibitor that targets the catalytic cleft of DYRK1B. Biochemical assays reveal:

  • IC₅₀: 7 nM against recombinant human DYRK1B kinase domain [2] [5].
  • Cellular Target Engagement: Inhibits DYRK1B autophosphorylation at Ser421 (pS421) in COS-1 cells (IC₅₀ = 194 nM) [1] [3].Kinetic analyses confirm competitive binding with ATP, validated by Lineweaver-Burk plots showing increased Kₘ without Vₘₐₓ alteration [2].

Selectivity Profiling Against 124 Kinases and Off-Target Effects

Comprehensive profiling demonstrates exceptional selectivity:

  • Kinase Panel Screening: At 1 µM, AZ-Dyrk1B-33 inhibits <50% activity of 124 diverse kinases, including close relatives (DYRK1A, DYRK2) [2] [4].
  • Cellular Specificity: Does not perturb RAF-MEK-ERK or JNK/p38 pathways, confirming target exclusivity [8].
  • Comparison to Predecessors: Unlike earlier DYRK inhibitors (e.g., Harmine), AZ-Dyrk1B-33 shows no activity against CLKs or CDKs [2] [6].

Table 2: Selectivity Profile of AZ-Dyrk1B-33

Kinase/Off-TargetInhibition at 1 µM (%)Fold-Selectivity vs. DYRK1B
DYRK1B1001 (Reference)
DYRK1A<50>142
DYRK2<50>142
CDK4<10>1,000
EGFR<5>2,000

Data sourced from Tocris and MedChemExpress screening assays [2] [4] [6].

Comprehensive Compound List

Properties

Product Name

AZ-Dyrk1B-33

IUPAC Name

1-benzyl-3-(2-methylpyrimidin-4-yl)pyrrolo[2,3-c]pyridine

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C19H16N4/c1-14-21-10-8-18(22-14)17-13-23(12-15-5-3-2-4-6-15)19-11-20-9-7-16(17)19/h2-11,13H,12H2,1H3

InChI Key

CZCUSHJQJWKYTD-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)C2=CN(C3=C2C=CN=C3)CC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

AZ-Dyrk1B-33

Canonical SMILES

CC1=NC=CC(=N1)C2=CN(C3=C2C=CN=C3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.